molecular formula C11H11N3O3 B082385 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole CAS No. 10364-67-7

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B082385
CAS No.: 10364-67-7
M. Wt: 233.22 g/mol
InChI Key: ODAKJMUOVQDEPQ-UHFFFAOYSA-N
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Description

HA Peptide, also known as Influenza Hemagglutinin Peptide, is a synthetic peptide derived from the human influenza hemagglutinin protein. This peptide is composed of nine amino acids with the sequence Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala. It is widely used in biochemical research for tagging and purifying proteins, as well as in immunoassays to detect HA-tagged proteins .

Future Directions

While specific future directions for “3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” were not found, research into similar compounds such as 4-nitrophenyl activated esters is ongoing. These compounds have been found to be superior synthons for indirect radiofluorination of biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: HA Peptide is synthetically prepared using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: In industrial settings, HA Peptide is produced in large quantities using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield. The peptide is then lyophilized and stored under controlled conditions to maintain stability .

Mechanism of Action

The mechanism of action of HA Peptide involves its ability to bind specifically to anti-HA antibodies. This binding allows for the detection, purification, and tracking of HA-tagged proteins in various experimental setups. The peptide interacts with the antibody through its specific amino acid sequence, facilitating the isolation and analysis of target proteins .

Properties

IUPAC Name

3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAKJMUOVQDEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598244
Record name 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-67-7
Record name 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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